1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidine ring, a phenyl ring, and a 1,2,3-triazole ring . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar .Wissenschaftliche Forschungsanwendungen
- The 2,3-dihydro-1,4-benzodioxane motif is extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable examples of therapeutic agents include:
- Variations in substituents R1 and R2 significantly impact the antifungal activity of related compounds. The order of R2 in terms of antifungal activity is H > CH3 > PhCH2. This suggests that modifications to the 1,4-benzodioxane scaffold could lead to potent antifungal agents .
- Researchers have developed novel catalysts based on 1,4-benzodioxane derivatives. For instance:
- Ionic Liquid Catalysts : Functionalized ionic liquids have been used as efficient catalysts for the preparation of various compounds, including amidoalkyl naphthol or naphthoxazinone, via one-pot three-component reactions .
- Enzymatic Synthesis : Enzymes like Candida antarctica lipase B (CALB) have been engineered to catalyze the kinetic resolution of substrates containing the 1,4-benzodioxane motif. This research provides insights into enzyme evolution strategies .
- Several synthetic methods exist for constructing chiral 2,3-dihydro-1,4-benzodioxane frameworks. These include:
- Palladium-Catalyzed Intramolecular Etherification : Buchwald and colleagues prepared chiral 1,4-benzodiazepines using this method .
- Asymmetric Demethylation : Cai and team developed palladium-catalyzed asymmetric intramolecular O-arylation coupling reactions to produce chiral 1,4-benzodiazepines .
- Intermolecular Cyclizations : These involve o-mercaptophenols and 2-mercaptoethanols, leading to 2,3-dihydro-1,4-benzoxathiine derivatives .
Medicinal Chemistry and Drug Development
Antifungal Agents
Catalysis and Organic Synthesis
Ring Construction and Synthetic Methods
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound contains a 1,4-benzodioxin moiety, which is found in several biologically active molecules. Without specific studies, it’s difficult to predict the exact targets of this compound .
Mode of action
The mode of action would depend on the specific biological target of the compound. Given the presence of a sulfonyl group, it could potentially act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Eigenschaften
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-28(25,16-6-7-18-19(10-16)27-9-8-26-18)22-11-15(12-22)23-13-17(20-21-23)14-4-2-1-3-5-14/h1-7,10,13,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVPJMUCXLJVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.